シタロプラム臭化水素酸塩
概要
説明
Citalopram Hydrobromide is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. It is a racemic bicyclic phthalate derivative and is known for its high selectivity towards serotonin reuptake inhibition, with minimal effects on dopamine and norepinephrine transportation . Citalopram Hydrobromide is commonly prescribed under the brand name Celexa and was approved by the FDA in 1998 for treating major depressive disorder in adults .
科学的研究の応用
シタロプラム臭化水素酸塩は、さまざまな科学研究に応用されています。
作用機序
シタロプラム臭化水素酸塩は、中枢神経系におけるセロトニン(5-HT)の再取り込みを阻害することで、その抗うつ効果を発揮します。 この阻害は、シナプス間隙におけるセロトニンの濃度を高め、セロトニン作動性伝達を強化します 。 この化合物は、ノルエピネフリンやドーパミンの再取り込みへの影響は最小限であり、セロトニンに対する高い選択性を示します 。 主な分子標的は、セロトニントランスポーター(溶質担体ファミリー6メンバー4、SLC6A4)です .
類似の化合物:
エシタロプラム: シタロプラムのS-エナンチオマーであり、高い有効性と副作用の少なさで知られています.
セルタリン: 作用機序は類似していますが、副作用プロファイルが異なる別のSSRIです.
フルオキセチン: 半減期が長く、薬物動態特性が異なるSSRIです.
シタロプラム臭化水素酸塩の独自性: シタロプラム臭化水素酸塩は、セロトニン再取り込み阻害に対する高い選択性と、他の神経伝達物質系との相互作用が最小限である点が特徴です。 また、S-エナンチオマーとR-エナンチオマーの両方が含まれるラセミ体混合物として知られており、全体的な薬理学的プロファイルに貢献しています .
Safety and Hazards
Citalopram hydrobromide should be handled with care to avoid dust formation and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It may cause a condition that affects the heart rhythm (QT prolongation), which can rarely cause serious fast/irregular heartbeat and other symptoms that need medical attention right away .
将来の方向性
As for future directions, while specific research trends or advancements weren’t found in the search results, it’s important to note that the dosage and usage of Citalopram hydrobromide are subject to ongoing research and revision. For instance, the FDA has issued revised recommendations for Celexa (citalopram hydrobromide) related to a potential risk of abnormal heart rhythms with high doses .
生化学分析
Biochemical Properties
Citalopram hydrobromide enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the SSRIs, citalopram hydrobromide is the most selective toward serotonin reuptake inhibition . Specifically, it has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Cellular Effects
Citalopram hydrobromide’s primary cellular effect is the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This increased serotonergic activity can influence various cellular processes, including cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of citalopram hydrobromide is linked to the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This inhibition increases the amount of serotonin in the synaptic cleft available for binding to postsynaptic receptors .
Temporal Effects in Laboratory Settings
The effects of citalopram hydrobromide can change over time in laboratory settings. For instance, while a single injection of citalopram hydrobromide can induce anxiogenic effects, three administrations of citalopram hydrobromide can elicit anxiolytic effects .
Dosage Effects in Animal Models
In animal models, the effects of citalopram hydrobromide can vary with different dosages. For example, one study found that while a single administration of 30 mg/kg citalopram hydrobromide precipitated anxiety in these models, repeated administrations showed anxiolytic effects .
Metabolic Pathways
Citalopram hydrobromide is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram, by CYP2C19 and CYP3A4 . The subsequent N-demethylation to didesmethylcitalopram is mediated by CYP2D6 .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the presynaptic neuron where it inhibits the reuptake of serotonin .
準備方法
合成経路と反応条件: シタロプラム臭化水素酸塩は、1-(4’-フルオロフェニル)-1,3-ジヒドロイソベンゾフラン-5-カルボニトリル(5-シアノフタラン)の3-ジメチルアミノプロピル-クロリドとのC-アルキル化によって合成されます。塩基の存在下で、続いて酸処理を行います 。このプロセスには、中間体の形成や最終生成物の純度を確保するための精製段階など、いくつかのステップが含まれています。
工業生産方法: シタロプラム臭化水素酸塩の工業生産には、収率と純度を最大限に高めるために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、通常、高性能液体クロマトグラフィー(HPLC)を用いた精製と品質管理が含まれます .
化学反応の分析
反応の種類: シタロプラム臭化水素酸塩は、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて分解生成物を形成することができます。
還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな分解生成物や中間体があり、通常は分光光度法やクロマトグラフィー法を用いて分析されます .
類似化合物との比較
Escitalopram: The S-enantiomer of Citalopram, known for its higher efficacy and fewer side effects.
Sertraline: Another SSRI with a similar mechanism of action but different side effect profile.
Fluoxetine: An SSRI with a longer half-life and different pharmacokinetic properties.
Uniqueness of Citalopram Hydrobromide: Citalopram Hydrobromide is unique due to its high selectivity for serotonin reuptake inhibition and minimal interaction with other neurotransmitter systems. It is also known for its racemic mixture, which includes both S- and R-enantiomers, contributing to its overall pharmacological profile .
特性
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHMBLDNRMIGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872344 | |
Record name | Citalopram hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59729-32-7 | |
Record name | Citalopram hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59729-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citalopram hydrobromide [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | citalopram hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Citalopram hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITALOPRAM HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1E9D14F36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。